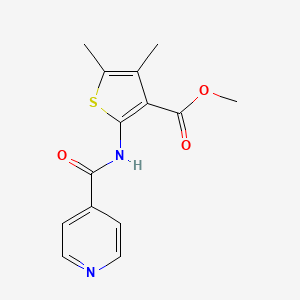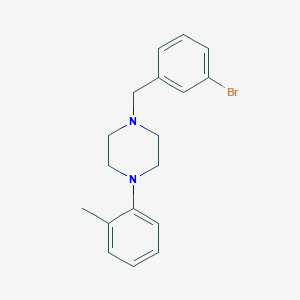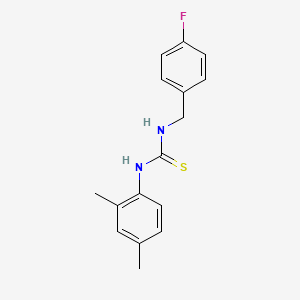![molecular formula C19H14N2O2S B5863893 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate, also known as MNPT, is a synthetic chemical compound that has shown potential in scientific research. MNPT belongs to the family of compounds known as naphthoylindoles, which are structurally similar to the psychoactive drug, THC. However, unlike THC, MNPT does not have any psychoactive effects and is being studied for its potential in various research applications.
作用機序
The exact mechanism of action of 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors or proteins in cells. For example, this compound has been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), a protein involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to increase insulin sensitivity in diabetic mice. It has also been shown to decrease inflammation in various animal models of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate in lab experiments is its high stability and low toxicity. This compound is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on 4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate. One area of research is its potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes. This compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of these diseases.
Another area of research is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has been shown to decrease inflammation in animal models of these diseases.
Finally, this compound could be further studied for its potential as an anticancer agent. More research is needed to determine the exact mechanism of action of this compound and to optimize its efficacy in cancer treatment.
In conclusion, this compound is a synthetic chemical compound that has shown potential in various scientific research applications. It has been studied for its potential as a fluorescent probe, an anticancer agent, and a therapeutic agent for metabolic and inflammatory diseases. While more research is needed to fully understand its mechanism of action and potential therapeutic uses, this compound represents a promising area of research in the field of medicinal chemistry.
合成法
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate can be synthesized by reacting 1-methoxy-2-naphthoic acid with thionyl chloride to obtain 1-methoxy-2-naphthoyl chloride. This intermediate is then reacted with 4-aminophenyl thiocyanate to obtain this compound.
科学的研究の応用
4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate has been studied for its potential in various research applications. One area of research is its potential as a fluorescent probe for detecting protein-ligand interactions. This compound has been shown to bind to proteins and emit fluorescence, which can be used to study protein-ligand interactions.
Another area of research is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that this compound exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
[4-[(1-methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-23-18-16-5-3-2-4-13(16)6-11-17(18)19(22)21-14-7-9-15(10-8-14)24-12-20/h2-11H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELDNGPZMBLLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)
![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)
![methyl 3-(5-{[(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5863858.png)



![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863881.png)

![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)
![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)
![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)
![1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5863920.png)
![N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5863925.png)